![molecular formula C18H15N3O4 B5676374 5-methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5676374.png)
5-methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-4-isoxazolecarboxamide
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Overview
Description
5-methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-4-isoxazolecarboxamide is a complex organic compound. Its study encompasses various aspects including synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- The synthesis of related isoxazole compounds involves processes such as 1,3-dipolar cycloaddition and nitro-nitrite rearrangement. For instance, the synthesis of 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones uses vinylogous nitroaldol adducts as synthons (Rajanarendar et al., 2015).
- Another synthesis method for isoxazole derivatives involves reacting haloalkyl-substituted acetylenic esters with nitrile oxide intermediates (Hamper et al., 1995).
Molecular Structure Analysis
- The molecular structure of related compounds has been investigated using techniques like X-ray crystallography, revealing aspects such as conformation and crystal structure. For example, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined through X-ray crystallography (Al-Hourani et al., 2016).
Chemical Reactions and Properties
- Isoxazole compounds can undergo various chemical reactions including isomerization and nitro-nitrite rearrangement (Yugandar et al., 2016).
- The study of the reactivity of these compounds often involves the exploration of their behavior under different conditions and the influence of various substituents.
Physical Properties Analysis
- Physical properties such as vibrational spectra can be analyzed using techniques like FT-IR and FT-Raman spectroscopy. For instance, the vibrational spectral analysis of 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide was conducted using these techniques (Shahidha et al., 2014).
properties
IUPAC Name |
5-methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-8-9-14(21(23)24)10-15(11)19-18(22)16-12(2)25-20-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSMQVHGTZZYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide |
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